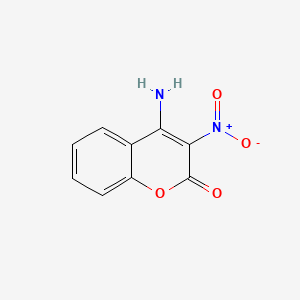

4-amino-3-nitro-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one Scaffold in Medicinal Chemistry Research

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a planar, aromatic, and lipophilic ring system that is recognized as a "privileged scaffold" in medicinal chemistry. nih.govacs.org This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with various biological targets. nih.govresearchgate.net The physicochemical properties of the coumarin nucleus, including its ability to engage in π–π stacking and hydrogen bonding, make it a versatile framework for the design of new therapeutic agents. nih.gov

The coumarin scaffold is found in many natural products derived from plants, bacteria, and fungi, and is also readily synthesized and modified in the laboratory. nih.gov This accessibility has led to the development of a vast library of coumarin derivatives with a wide spectrum of pharmacological activities. Research has demonstrated that compounds based on the 2H-chromen-2-one scaffold exhibit properties including:

Anticancer nih.gov

Anti-inflammatory acs.org

Antimicrobial researchgate.net

Antiviral chemmethod.com

Antioxidant nih.gov

Anticoagulant nih.gov

The biological activity of these derivatives can be finely tuned by the introduction of various substituents at different positions on the coumarin ring. researchgate.net

Overview of Nitro- and Amino-Substituted Chromen-2-one Derivatives in Academic Research

The introduction of nitro (-NO2) and amino (-NH2) groups onto the 2H-chromen-2-one scaffold significantly influences the electronic properties and biological activities of the resulting molecules. These substituents are often key components in the design of novel compounds with specific pharmacological profiles.

Nitro-substituted chromen-2-ones have been a subject of considerable research interest. The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the coumarin system, facilitating certain chemical transformations. asianpubs.org For instance, the presence of a nitro group can make the 4-position of the coumarin ring more susceptible to nucleophilic substitution reactions. asianpubs.org This chemical property is exploited in the synthesis of more complex derivatives. asianpubs.org Furthermore, nitro-substituted coumarins themselves have been investigated for various biological activities, including as P2Y6 receptor antagonists, which are potential targets for inflammatory and metabolic diseases. nih.gov The position of the nitro group is crucial, with different isomers exhibiting distinct properties and reactivity. chemmethod.comchemmethod.com

Amino-substituted chromen-2-ones are another important class of derivatives. The amino group, being an electron-donating group, can also modulate the biological activity of the coumarin scaffold. Aminoflavones, a related class of compounds, have shown promise in anticancer research. mdpi.com The synthesis of amino-substituted coumarins can often be achieved through the reduction of the corresponding nitro derivatives. chemmethod.com These amino compounds serve as versatile intermediates for the synthesis of a wide array of other functionalized coumarins through reactions like diazotization and coupling. Research has explored the synthesis and biological evaluation of various amino-chromen-2-one derivatives, including their potential as antimicrobial and cytotoxic agents. islandarchives.caresearchgate.net

Research Objectives and Scope for 4-Amino-3-nitro-2H-chromen-2-one

The specific compound, 4-amino-3-nitro-2H-chromen-2-one, combines the structural features of both nitro and amino substitution at key positions on the coumarin ring. guidechem.com Research on this particular molecule and its closely related analogs is often focused on several key objectives:

Synthesis and Characterization: A primary objective is the development of efficient synthetic routes to obtain 4-amino-3-nitro-2H-chromen-2-one and its derivatives. This includes the optimization of reaction conditions and the structural confirmation of the synthesized compounds using various spectroscopic techniques such as NMR, IR, and mass spectrometry. asianpubs.org

Chemical Reactivity Studies: Understanding the chemical behavior of 4-amino-3-nitro-2H-chromen-2-one is crucial. The interplay between the electron-withdrawing nitro group and the electron-donating amino group at adjacent positions creates a unique electronic environment that can be exploited for further chemical modifications. For example, the amino group can be a site for acylation or the formation of Schiff bases, while the nitro group can influence the reactivity of the pyrone ring.

Exploration of Biological Activity: A significant driver for research into this compound is the potential for discovering novel biological activities. Given the diverse pharmacological profiles of both amino- and nitro-coumarins, 4-amino-3-nitro-2H-chromen-2-one is a candidate for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer, inflammation, and microbial infections. The specific substitution pattern is hypothesized to confer unique biological properties.

In essence, research on 4-amino-3-nitro-2H-chromen-2-one aims to leverage its distinct chemical architecture to create new molecules with potential therapeutic applications. The strategic placement of the amino and nitro groups provides a foundation for diverse chemical explorations and biological evaluations.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVOHDJSAUTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191784 | |

| Record name | Coumarin, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38464-21-0 | |

| Record name | 4-Amino-3-nitro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38464-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 4-amino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Amino 3 Nitro 2h Chromen 2 One and Its Analogs

Classical Synthetic Approaches

Traditional methods for the synthesis of 4-amino-3-nitro-2H-chromen-2-one and its analogs have historically relied on well-established reaction mechanisms, primarily nucleophilic substitution and various condensation reactions. These approaches form the foundation of coumarin (B35378) chemistry.

One of the most direct and widely utilized methods for the synthesis of 4-amino-3-nitro-2H-chromen-2-one derivatives is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrocoumarin (B1585357) with a diverse range of primary and secondary amines. The presence of the electron-withdrawing nitro group at the C3 position and the carbonyl group at C2 activates the C4 position, making the chlorine atom an excellent leaving group for nucleophilic attack. asianpubs.org

The general reaction involves treating 4-chloro-3-nitrocoumarin with an appropriate amine, often in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3) to neutralize the liberated hydrochloric acid. asianpubs.orgresearchgate.net The choice of solvent can vary, with ethyl acetate and dimethylformamide (DMF) being commonly employed. asianpubs.orgresearchgate.net This method is versatile, allowing for the introduction of a wide array of substituents at the 4-amino position, leading to a large library of analogs. For instance, the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate in the presence of triethylamine yields 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one in good yield. researchgate.net Similarly, a series of novel coumarin derivatives were prepared through the nucleophilic substitution of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-aminophenyl)morpholine-3-one using K2CO3 as the base in DMF. asianpubs.org

The versatility of 4-chloro-3-nitrocoumarin as a precursor extends to more complex reactions, such as base-mediated reductive coupling and intramolecular cyclizations to form fused heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.orgresearchgate.net

| Amine Nucleophile | Base/Solvent | Product | Reference |

|---|---|---|---|

| (4-methoxyphenyl)methanamine | Triethylamine / Ethyl Acetate | 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | researchgate.net |

| 4-(4-aminophenyl)morpholine-3-one | K₂CO₃ / DMF | 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives | asianpubs.org |

| γ-Aminobutyric acid (GABA) derivatives | Not specified | N-(3-Nitrocoumarin-4-yl)-4-aminobutyric acid | researchgate.net |

Condensation reactions are fundamental to the construction of the core coumarin ring system. While not always directly yielding the 4-amino-3-nitro substituted product, they provide the essential scaffold that can be further functionalized. Key classical condensation methods include the Pechmann, Knoevenagel, Perkin, and Wittig reactions. chemmethod.com

Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst (like sulfuric acid) to form a coumarin derivative. chemmethod.com

Knoevenagel Condensation: This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or ethyl acetoacetate, often catalyzed by a weak base like piperidine. chemmethod.comkjscollege.com

Perkin Reaction: This involves the condensation of a salicylaldehyde with an acid anhydride and its corresponding salt. nih.gov

Once the coumarin ring is formed, subsequent nitration and amination steps can be performed. For example, a 4-hydroxycoumarin, synthesized via Pechmann condensation, can be nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group at the C3 position. chemmethod.comiscientific.org The resulting 4-hydroxy-3-nitrocoumarin can then be converted to the 4-chloro intermediate, which is susceptible to amination as described in the previous section.

Advanced Synthetic Methodologies

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and environmental concerns, modern synthetic methodologies have been developed. These advanced approaches offer improved efficiency, higher yields, and better alignment with the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. kjscollege.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. researchgate.net This technique has been successfully applied to various steps in coumarin synthesis, including the foundational condensation reactions and subsequent substitution reactions.

For example, the Knoevenagel condensation of salicylaldehydes with ethyl acetate derivatives can be performed rapidly under solvent-free microwave irradiation. kjscollege.com Similarly, the Pechmann condensation has been efficiently carried out using microwave heating with catalysts like fly ash. The synthesis of 4-aryl and 4-alkylaminocoumarins from 4-hydroxycoumarin and various amines has also been achieved in excellent yields under solvent-free microwave conditions. researchgate.net The application of microwaves to the nucleophilic substitution of 2,4-dichloro-3-nitroquinoline, a related heterocyclic system, in water further highlights the potential of this technology for producing amino-substituted heterocycles efficiently. nih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Aryl/Alkylaminocoumarin Synthesis | Conventional Heating | Several Hours | Moderate to Good | researchgate.net |

| 4-Aryl/Alkylaminocoumarin Synthesis | Microwave Irradiation (Solvent-free) | 20-35 seconds | 72-94% | researchgate.net |

| Pechmann Condensation | Conventional Heating | Hours | Good | |

| Pechmann Condensation | Microwave Irradiation (Fly ash catalyst) | Seconds | ~98% |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. jetir.org MCRs are characterized by their operational simplicity, high atom economy, and ability to generate molecular diversity quickly. jetir.org

Several MCRs have been developed for the synthesis of 2-amino-4H-chromene derivatives, which are structural analogs of the target compound. A common approach involves the three-component reaction of a salicylaldehyde, malononitrile, and a C-H activated acid or another nucleophile. jetir.orgnih.gov For example, 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles have been synthesized via an efficient one-pot reaction of salicylaldehydes, malononitrile, and a nitroalkane in water, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst. nih.gov Another green MCR uses caffeine as a biodegradable catalyst for the synthesis of 2-amino-3-cyano-7-hydroxy-4-substituted-4H-chromenes from aromatic aldehydes, malononitrile, and resorcinol. jetir.org These methods provide rapid access to complex and densely functionalized chromene scaffolds.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coumarins. benthamdirect.comeurekaselect.com These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. sciencecodex.com

Key green strategies in coumarin synthesis include:

Alternative Solvents: The use of water, polyethylene glycol (PEG), or ionic liquids as reaction media instead of volatile organic compounds. kjscollege.com For instance, the synthesis of 2-amino-4-(nitroalkyl)-4H-chromene derivatives has been successfully performed in aqueous media. nih.gov

Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily separated from the reaction mixture and reused. Examples include fly ash (a byproduct from thermal power stations), nano-kaoline/BF3/Fe3O4, and silica-supported catalysts. sharif.edu

Biocatalysis and Natural Catalysts: Utilizing enzymes or naturally derived, biodegradable catalysts like caffeine to promote reactions under mild conditions. jetir.org

Solvent-Free Reactions: Conducting reactions without any solvent, often facilitated by microwave irradiation or mechanosynthesis (ball milling), which minimizes waste generation. benthamdirect.comsciencecodex.com The Pechmann condensation catalyzed by fly ash under microwave irradiation is a prime example of a solvent-free green protocol.

These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction efficiency, lower costs, and safer laboratory practices. eurekaselect.com

Catalyst-Free Synthesis

The synthesis of aminocoumarin scaffolds can, in some instances, be achieved without the use of metal or acid/base catalysts, relying instead on thermal conditions to drive the reaction. A common precursor, 4-hydroxycoumarin, can be aminated under harsh, catalyst-free conditions. For example, the direct synthesis of 4-aminocoumarin (B1268506) has been accomplished by heating 4-hydroxycoumarin with ammonium acetate in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 160°C) orientjchem.org.

This approach, while requiring significant energy input, offers a straightforward route to the 4-aminocoumarin core. The subsequent introduction of the nitro group at the 3-position can then be carried out using standard nitrating agents to yield the target compound, 4-amino-3-nitro-2H-chromen-2-one. This method is advantageous in situations where catalyst contamination is a concern. Additionally, catalyst-free tandem reactions, such as a Michael addition followed by decarboxylation, have been described for achieving 4-substituted thiocoumarins, highlighting that catalyst-free methodologies are viable within the broader coumarin family nih.gov.

Derivatization Strategies of the 4-Amino-3-nitro-2H-chromen-2-one Core

The 4-amino-3-nitro-2H-chromen-2-one molecule possesses several reactive sites that allow for a range of chemical modifications. Key strategies focus on the substitution of the amino group, transformations of the nitro group, and functionalization of the fused benzene (B151609) ring.

N-Substitution of the Amino Group

A primary strategy for the derivatization of the 4-amino-3-nitro-2H-chromen-2-one core involves the N-substitution of the amino group. This is most effectively achieved through the nucleophilic substitution of a suitable precursor, 4-chloro-3-nitro-2H-chromen-2-one. This precursor is readily synthesized from 4-hydroxy-3-nitrocoumarin by reaction with reagents such as phosphorus oxychloride scispace.com.

The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group at the 3-position and the carbonyl group, making it an excellent leaving group for nucleophilic aromatic substitution. A wide array of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines, can be used to displace the chloride, yielding a diverse library of N-substituted analogs scispace.comasianpubs.orgresearchgate.netnih.govresearchgate.net. These reactions are typically carried out in a suitable solvent like ethyl acetate or DMF, often in the presence of a non-nucleophilic base such as triethylamine or potassium carbonate to scavenge the HCl byproduct scispace.comasianpubs.orgresearchgate.net.

The versatility of this method is demonstrated by the successful condensation with various nucleophiles, from simple amino acid esters like ethyl glycinate to complex heteroarylamines such as 6-nitrobenzothiazol-2-amine scispace.comresearchgate.net.

Table 1: Examples of N-Substitution Reactions on the 4-Chloro-3-nitro-2H-chromen-2-one Core

| Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-(4-aminophenyl)morpholine-3-one | K₂CO₃ | DMF | 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one | Good |

| Ethyl glycinate hydrochloride | Triethylamine | Not Specified | Ethyl [(3-nitro-2-oxo-2H-chromen-4-yl)amino]acetate | Good |

| 6-nitrobenzothiazol-2-amine | Triethylamine | Ethyl Acetate | 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | 86% |

| Various Heteroarylamines | Triethylamine | Not Specified | 4-Heteroarylamino-3-nitrocoumarin derivatives | Moderate to Good |

| Various Arylamines | Triethylamine | Ethyl Acetate | 4-Arylamino-3-nitrocoumarin derivatives | Not Specified |

Modifications at the Nitro Group

The nitro group at the 3-position is a key functional handle for further derivatization, with its reduction being the most prominent transformation. The reduction of the nitro group to a primary amine affords 3,4-diamino-2H-chromen-2-one derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems.

This transformation can be accomplished using a variety of standard reducing agents. The choice of reagent allows for control over chemoselectivity, which is important when other reducible functional groups are present in the molecule commonorganicchemistry.com. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This method employs hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel commonorganicchemistry.comwikipedia.org. Hydrogenation with Raney Nickel is often preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C commonorganicchemistry.com.

Metal-Acid Systems : The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and effective method for nitro group reduction commonorganicchemistry.comwikipedia.org.

Metal Salts : Reagents like tin(II) chloride (SnCl₂) provide a mild alternative for reducing nitro groups in the presence of other sensitive functionalities wikipedia.org.

Beyond simple reduction, the nitro group can direct more complex reactions. For instance, 4-chloro-3-nitrocoumarin has been shown to undergo base-mediated reductive coupling with α-bromoacetophenone, a reaction directed by the nitro group that ultimately leads to the formation of pyrrolocoumarin ring systems after a subsequent reductive cyclization step rsc.org.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; highly efficient but can reduce other functional groups. |

| H₂ / Raney Ni | Catalytic hydrogenation; useful for substrates with sensitive halogen groups commonorganicchemistry.com. |

| Fe / CH₃COOH | A mild and common method using iron metal in acidic conditions commonorganicchemistry.com. |

| Zn / CH₃COOH | Zinc metal in acid provides another mild reduction method commonorganicchemistry.com. |

| SnCl₂ | Tin(II) chloride is a mild reducing agent compatible with many functional groups wikipedia.org. |

Modifications on the Benzene Ring of the Chromen-2-one System

Modifying the benzene portion of the 4-amino-3-nitro-2H-chromen-2-one scaffold via electrophilic aromatic substitution presents significant challenges. The existing coumarin system, particularly with the presence of the deactivating nitro and amino (as an anilinic system) groups on the pyrone ring, substantially deactivates the entire aromatic system towards electrophilic attack msu.edubyjus.com. The nitro group is a powerful deactivating group, and while the amino group is typically activating, its effect is diminished within the conjugated system. Consequently, forcing electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions directly onto the benzene ring of the pre-formed 4-amino-3-nitro-2H-chromen-2-one is generally not a practical synthetic strategy.

The most effective and widely used methodology for producing analogs with substituents on the benzene ring is to begin the synthesis with an appropriately substituted phenol. The desired substituents (e.g., alkyl, alkoxy, halogen, or nitro groups) are already in place on the starting phenol, which is then used to construct the coumarin ring system through established methods like the Pechmann condensation or Perkin reaction. Following the formation of the substituted coumarin ring, the nitro and amino groups can be introduced at positions 3 and 4, respectively, to yield the final desired product. This precursor-based approach allows for the synthesis of a wide array of analogs with diverse substitution patterns on the benzene ring that would be inaccessible through direct substitution.

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structure Confirmation

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

For the coumarin (B35378) backbone, the four aromatic protons on the benzo-fused ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. scispace.comresearchgate.net The exact chemical shifts and coupling constants would be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The protons of the primary amino group (-NH₂) would likely produce a broad singlet.

In the ¹³C NMR spectrum, the carbonyl carbon of the lactone ring is expected to be the most downfield signal, typically appearing around δ 160 ppm. The carbon atoms attached to the nitro and amino groups (C3 and C4) would also show characteristic shifts due to the strong electronic effects of these substituents. The remaining aromatic carbons would resonate in the typical range of δ 110-155 ppm. scispace.comresearchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. researchgate.net For example, HMBC experiments would show correlations between the amino protons and carbons C3, C4, and C4a, confirming the position of the amino group.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 4-amino-3-nitro-2H-chromen-2-one

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | Complex multiplet patterns expected due to spin-spin coupling. |

| ¹H | Amino Protons (NH₂) | Variable, broad singlet | Shift is dependent on solvent and concentration. |

| ¹³C | Carbonyl (C-2) | ~160 | Lactone carbonyl. |

| ¹³C | Aromatic/Vinylic Carbons | 110 - 155 | Includes C3, C4, and the six carbons of the benzene (B151609) ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-amino-3-nitro-2H-chromen-2-one is expected to show characteristic absorption bands for its key functional groups.

Analysis of related structures, such as 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, provides insight into the expected vibrational frequencies. scispace.com The key expected absorptions include:

N-H Stretching: The primary amino group (-NH₂) should exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the lactone carbonyl group is expected around 1700-1740 cm⁻¹. For instance, in a derivative, this peak appears at 1733 cm⁻¹. scispace.com

NO₂ Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically near 1500-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. Related compounds show these bands at approximately 1526 cm⁻¹ and 1324 cm⁻¹. scispace.com

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for 4-amino-3-nitro-2H-chromen-2-one

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium-Strong |

| C=O Stretch | Lactone | 1700 - 1740 | Strong |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Variable |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For 4-amino-3-nitro-2H-chromen-2-one, with a molecular formula of C₉H₆N₂O₄, the expected monoisotopic mass is approximately 206.0328 g/mol . guidechem.com HRMS analysis would confirm this elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the calculated value. scispace.comresearchgate.net The fragmentation pattern in the mass spectrum would also offer structural information, with a likely primary fragmentation being the loss of the nitro group (NO₂).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 4-amino-3-nitro-2H-chromen-2-one has not been reported, the structures of several derivatives, such as 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, have been solved. researchgate.netscispace.com In the structure of this derivative, the coumarin core is nearly planar, while the substituent groups at the C3 and C4 positions are twisted out of this plane. scispace.com A similar arrangement would be expected for 4-amino-3-nitro-2H-chromen-2-one. A crystallographic study would confirm the planarity of the fused ring system and reveal the precise orientation of the amino and nitro groups, as well as detail the intermolecular hydrogen bonding network in the solid state.

Pharmacological Investigations and Biological Activity Profiles of 4 Amino 3 Nitro 2h Chromen 2 One Derivatives

Antimicrobial Activity Studies

Derivatives of 4-amino-3-nitro-2H-chromen-2-one have demonstrated a broad spectrum of antimicrobial activities, showing promise in the development of new therapeutic agents. These compounds have been investigated for their efficacy against various strains of bacteria and fungi, with some also exhibiting potential antiviral properties.

Antibacterial Efficacy

The antibacterial potential of 4-amino-3-nitro-2H-chromen-2-one derivatives has been a significant area of research. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. nih.govresearchgate.netorientjchem.orgorientjchem.orgresearchgate.net

Research has highlighted the potent activity of certain 4-amino-3-nitro-2H-chromen-2-one derivatives against Gram-positive bacteria. Halogenated nitrochromenes, in particular, have shown significant in vitro antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The introduction of halogen atoms to the 3-nitro-2H-chromene core appears to be crucial for this anti-staphylococcal potential. nih.gov

For instance, mono-halogenated nitrochromenes displayed moderate activity, while tri-halogenated derivatives exhibited potent antibacterial effects. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Other studies have also reported the antibacterial activity of various coumarin (B35378) derivatives against Staphylococcus aureus and Bacillus cereus. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of Selected 4-Amino-3-nitro-2H-chromen-2-one Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mono-halogenated nitrochromenes | S. aureus, S. epidermidis | 8–32 | nih.gov |

| Tri-halogenated nitrochromenes | S. aureus, S. epidermidis | 1–8 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1–4 | nih.gov |

| 4-Butylamino-chromen-2-one derivatives | Staphylococcus aureus | - | orientjchem.orgorientjchem.org |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. A lower MIC value indicates greater potency.

The effectiveness of 4-amino-3-nitro-2H-chromen-2-one derivatives extends to Gram-negative bacteria. A designed library of nine 4-(alkylamino)-3-nitrocoumarins was screened against a panel of bacterial pathogens, with results indicating higher activity against Gram-negative strains. researchgate.net Among these, Salmonella enteritidis was found to be particularly susceptible. researchgate.net

Other research has also confirmed the activity of coumarin derivatives against Gram-negative bacteria such as Escherichia coli and Klebsiella. orientjchem.orgorientjchem.org The antibacterial activity of synthesized compounds was evaluated against these strains, demonstrating both bacteriostatic and bactericidal effects. researchgate.netorientjchem.orgorientjchem.orgresearchgate.net

Table 2: Antibacterial Activity of Selected 4-Amino-3-nitro-2H-chromen-2-one Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(Alkylamino)-3-nitrocoumarins | Salmonella enteritidis | High susceptibility | researchgate.net |

| 4-Butylamino-chromen-2-one derivatives | E. coli, Klebsiella | Bacteriostatic and bactericidal | orientjchem.orgorientjchem.org |

| Various coumarin derivatives | E. coli | Bacteriostatic and bactericidal | researchgate.netresearchgate.net |

A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. Encouragingly, derivatives of 4-amino-3-nitro-2H-chromen-2-one have shown potential in combating these resilient strains. Halogenated 3-nitro-2H-chromenes have demonstrated notable antibacterial activity against multidrug-resistant clinical isolates of Gram-positive S. aureus and S. epidermidis. nih.gov

The degree of halogenation appears to directly influence the antibacterial potency, with tri-halogenated compounds being the most effective. nih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene showed strong activity against MDR strains of both S. aureus and S. epidermidis. nih.gov This suggests that the 3-nitro-2H-chromene scaffold is a valuable starting point for developing new antibiotics against resistant pathogens. nih.gov

Antifungal Activity

In addition to their antibacterial properties, 4-amino-3-nitro-2H-chromen-2-one derivatives have been investigated for their antifungal activity. A series of novel coumarin derivatives containing an amino group were synthesized and evaluated against several phytopathogenic fungi. nih.gov Many of these compounds exhibited antifungal properties, with particularly good activity observed against Alternaria salani and Alternaria alternata. nih.gov

Furthermore, a library of 4-(alkylamino)-3-nitrocoumarins displayed a wide spectrum of activity against various fungal pathogens, with some compounds showing very low minimum inhibitory concentrations (MIC) against the important pathogenic yeast Candida albicans. researchgate.net Other studies have also reported the antifungal potential of various chromene and coumarin derivatives against a range of fungal species, including Aspergillus and Candida species. mdpi.comjmchemsci.com

Table 3: Antifungal Activity of Selected 4-Amino-3-nitro-2H-chromen-2-one Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Amino-substituted coumarin derivatives | Alternaria salani, Alternaria alternata | Good activity | nih.gov |

| 4-(Alkylamino)-3-nitrocoumarins | Candida albicans | Low MIC values | researchgate.net |

| 2-amino-3-cyano-4H-chromenes | Six Candida strains | MIC50 ≤ fluconazole | mdpi.com |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Aspergillus niger, Candida albicans | Significant inhibition | jmchemsci.com |

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)

The biological activities of 4-amino-3-nitro-2H-chromen-2-one derivatives also extend to antiviral effects. Research has explored the potential of coumarin derivatives against human immunodeficiency virus (HIV) and influenza viruses.

Plant-derived coumarins have been shown to act against HIV through various mechanisms, including the inhibition of reverse transcriptase and integrase, as well as the inhibition of cellular factors that regulate HIV-1 replication. mdpi.com Some pyranocoumarins are particularly noteworthy as they can act through multiple mechanisms, which may help in overcoming HIV mutations. mdpi.com

In the context of influenza, certain chromene derivatives have demonstrated anti-influenza activity. For example, monoterpene-derived substituted hexahydro-2H-chromenes were found to be active against influenza A virus (H1N1pdm09). nih.gov While the direct antiviral activity of 4-amino-3-nitro-2H-chromen-2-one itself against these viruses is a subject for further specific investigation, the broader class of coumarins and chromenes shows significant promise in the development of novel antiviral agents.

Anticancer and Cytotoxic Activity Research

The core structure of 4-amino-3-nitro-2H-chromen-2-one has been a scaffold for the synthesis of numerous derivatives with potent anticancer and cytotoxic effects. These compounds have been investigated for their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with processes essential for tumor survival and progression.

In Vitro Cytotoxicity against Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxicity of 4-amino-3-nitro-2H-chromen-2-one derivatives against a variety of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.

For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles demonstrated good cell growth inhibitory activity against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with IC50 values generally below 30 μg/mL. nih.gov Notably, 6-bromo derivatives showed promising cytotoxic activity, with IC50 values ranging from 3.46 to 18.76 μg/mL, proving more potent than the standard drug etoposide (B1684455) against all tested cell lines. nih.gov

Similarly, newly synthesized coumarin derivatives were tested against the HEPG2-1 (liver cancer) cell line. nih.gov Compounds 6b , 6d , and 11e exhibited promising activities with IC50 values of 0.43 ± 0.66, 0.29 ± 0.45, and 0.49 ± 0.38 µM, respectively, which are comparable to the standard drug doxorubicin (B1662922) (IC50 value of 0.31 ± 0.48 µM). nih.gov

Another study reported on sulfonylhydrazone-substituted 8-ethoxy-3-nitro-2H-chromene derivatives that were active against various cancer cell lines. researchgate.net Furthermore, 2-amino-4H-chromene derivatives have been recognized for their anticancer properties. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of 4-Amino-3-nitro-2H-chromen-2-one Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | < 30 μg/mL | nih.gov |

| 6-bromo-2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | 3.46–18.76 μg/mL | nih.gov |

| Etoposide (standard) | MDA-MB-231, MCF-7, T47D | >18.76 μg/mL | nih.gov |

| Compound 6b | HEPG2-1 | 0.43 ± 0.66 µM | nih.gov |

| Compound 6d | HEPG2-1 | 0.29 ± 0.45 µM | nih.gov |

| Compound 11e | HEPG2-1 | 0.49 ± 0.38 µM | nih.gov |

| Doxorubicin (standard) | HEPG2-1 | 0.31 ± 0.48 µM | nih.gov |

Antiproliferative Mechanisms

The antiproliferative effects of 4-amino-3-nitro-2H-chromen-2-one derivatives are attributed to various mechanisms of action. Research has shown that these compounds can interfere with critical cellular processes required for cancer cell proliferation.

One of the key mechanisms is the disruption of microtubule dynamics. For example, certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds exhibited robust antiproliferative activities by causing substantial microtubule disruption, which leads to a G2/M cell-cycle arrest. nih.gov This disruption of the cellular skeleton prevents cancer cells from successfully completing mitosis, thereby inhibiting their proliferation.

Furthermore, some derivatives have been found to inhibit key enzymes involved in cancer progression. For instance, certain benzylsulfone coumarin derivatives have been shown to inhibit PI3K, a key enzyme in a signaling pathway that promotes cell growth and survival. nih.gov

Apoptosis Induction

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several derivatives of 4-amino-3-nitro-2H-chromen-2-one have been shown to be potent inducers of apoptosis in cancer cells.

For example, 2-amino-4H-chromene-3-carbonitrile derivatives have been recognized for their ability to induce apoptosis in tumor cells. nih.gov Studies have indicated that these compounds can trigger apoptosis through the intrinsic pathway, which involves changes in the mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3. researchgate.net The cleavage of PARP by these compounds is another indicator of apoptosis induction. nih.gov

In T47D breast cancer cells, both free chromene derivatives and those conjugated with gold nanoparticles were effective in inducing apoptosis, with the conjugated forms showing enhanced activity. nih.govresearchgate.net This suggests that targeted delivery of these compounds could improve their therapeutic efficacy.

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some derivatives of 4-amino-3-nitro-2H-chromen-2-one have demonstrated anti-angiogenic properties, making them attractive candidates for cancer therapy.

Research has shown that certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene derivatives have the potential to inhibit blood vessel formation in vivo. nih.gov One particular compound, 2A , was identified as a promising candidate with high potential to inhibit angiogenesis. nih.gov Another study highlighted a derivative, 4a , that targets and reduces the activity of VEGFR-2, a key receptor in the angiogenesis signaling pathway. nih.gov

Furthermore, a pyridone-embedded analog of cortistatin A, which contains a chromene-like core, exhibited significant in vivo anti-angiogenic and anti-tumor effects at low doses without causing acute toxicity. mdpi.com This compound effectively inhibited the formation of new blood capillaries in a Matrigel plug assay. mdpi.com

Modulation of Multi-Drug Resistance

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy. Some chromene derivatives have shown potential in overcoming MDR in cancer cells.

Although direct studies on 4-amino-3-nitro-2H-chromen-2-one derivatives modulating MDR are limited, research on related chromene structures provides valuable insights. For instance, certain halogenated 3-nitro-2H-chromenes have displayed potent activity against multidrug-resistant strains of bacteria, suggesting that the nitrochromene scaffold could be a valuable pharmacophore for developing agents that are effective against resistant cells. nih.govnih.gov The ability of some 2-amino-4H-chromene-3-carbonitrile derivatives to be effective against cancer cells resistant to other drugs like Paclitaxel also points towards their potential in addressing drug resistance. researchgate.net

Antioxidant Activity Investigations

A study on 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one demonstrated good free-radical scavenging activity in the DPPH assay, with an IC50 value of 596.7±0.3 μg/ml. pr.ac.rs This indicates its potential to act as an antioxidant.

Interactive Data Table: Antioxidant Activity of a 4-Amino-3-nitro-2H-chromen-2-one Derivative

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH | 596.7±0.3 μg/ml | pr.ac.rs |

| Ascorbic Acid (Standard) | DPPH | 3.0±0.1 μg/ml | pr.ac.rs |

Enzyme Inhibition Studies

The specific substitution pattern of 4-amino-3-nitro-2H-chromen-2-one derivatives makes them candidates for interaction with various enzymes, potentially leading to inhibition of their activity.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. The tumor-associated isoforms hCA IX and hCA XII are considered important targets in cancer therapy due to their role in pH regulation in the tumor microenvironment. researchgate.net Coumarins are recognized as a class of CA inhibitors that act via a unique "suicide inhibition" mechanism. nih.gov They are hydrolyzed by the enzyme's esterase activity to form 2-hydroxy-cinnamic acid derivatives, which then bind to the active site. nih.gov

Research into the structure-activity relationships of coumarin derivatives has shown that substitutions significantly impact inhibitory potency. A study investigating new 7-hydroxycoumarinamides found that the introduction of a nitro group at either the 3- or 4-position of the coumarin ring led to a reduction in the inhibitory activity against the cancer-related hCA IX and hCA XII isoforms. researchgate.net This suggests that for this specific class of coumarin derivatives, the presence of a nitro group is detrimental to potent carbonic anhydrase inhibition.

Table 2: Effect of Nitro Group on Carbonic Anhydrase Inhibition by Coumarinamide Derivatives

| Compound Position of Nitro Group | Effect on hCA IX & hCA XII Inhibition |

| 3-position | Reduced inhibitory activity |

| 4-position | Reduced inhibitory activity |

Source: Findings from a study on substituted 7-hydroxycoumarinamides. researchgate.net

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for anticancer drugs. nih.govnih.gov Topoisomerase I (Topo I) inhibitors prevent the re-ligation of the DNA strand after cleavage, leading to an accumulation of DNA breaks and subsequent cell death. nih.gov

While direct studies on 4-amino-3-nitro-2H-chromen-2-one derivatives as Topo I inhibitors are not available, related hybrid molecules have been investigated. A study of novel tacrine-coumarin derivatives found that all tested compounds completely inhibited Topo I activity at a concentration of 60 µM. nih.gov This indicates that the coumarin scaffold can be incorporated into molecules with potent Topo I inhibitory effects. nih.gov However, without specific testing of the 4-amino-3-nitro substitution pattern, its contribution to this activity remains speculative.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govssu.ac.ir The coumarin scaffold is a well-explored framework for the design of cholinesterase inhibitors. nih.govnih.gov

Research into amino-7,8-dihydro-4H-chromenone derivatives has provided valuable insights into the role of specific substituents. A study evaluating a series of these compounds for AChE inhibition found that the introduction of a nitro group was particularly effective in improving inhibitory potency. nih.gov This finding highlights the potential of the nitro group, in combination with an amino group on the chromene core, to enhance interactions with the enzyme's active site. nih.gov Further studies on other heterocyclic scaffolds have also noted that nitrobenzylidene moieties are favorable for cholinesterase inhibition.

Table 3: Cholinesterase Inhibition Profile of Related Chromenone Derivatives

| Compound Class | Target Enzyme(s) | Key Finding |

| Amino-7,8-dihydro-4H-chromenone derivatives | AChE | Introduction of a nitro group improved inhibitory potency. nih.gov |

| Amino-7,8-dihydro-4H-chromenone derivatives | BuChE | Several derivatives showed potent inhibitory activity. nih.gov |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Specific PDE isoforms are targets for various diseases. For instance, PDE9 inhibitors have been explored for cognitive dysfunction, while other research has focused on different PDE isoforms. nih.gov Some studies have investigated chromenone derivatives as PDE inhibitors, such as 6H-benzo[c]chromen-6-one derivatives which were evaluated for PDE2 inhibition. mdpi.com

However, based on available scientific literature, there are no published research findings on the specific evaluation of 4-amino-3-nitro-2H-chromen-2-one derivatives as inhibitors of phosphodiesterase VII (PDE VII).

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.gov While direct studies on 4-amino-3-nitro-2H-chromen-2-one itself as a tyrosinase inhibitor are not extensively detailed in the provided information, the broader class of coumarins, to which it belongs, has demonstrated notable tyrosinase inhibitory activity. mdpi.com

Research has shown that various coumarin derivatives can inhibit tyrosinase. For instance, 3-hydroxyl-coumarin and 7-hydroxyl coumarin are effective inhibitors, whereas 4-hydroxyl coumarin shows no such activity. mdpi.com The inhibitory potential of coumarins is often linked to their chemical structure, with specific substitutions on the coumarin ring playing a crucial role. For example, aurones, which are structurally related to coumarins, become significant tyrosinase inhibitors when they possess two or three hydroxyl groups, particularly at the 4, 6, and 4' positions. nih.gov One such compound, 4,6,4'-trihydroxyaurone, exhibited 75% inhibition at a concentration of 0.1 mM, proving more effective than the well-known inhibitor, kojic acid. nih.gov

The mechanism of inhibition can vary. Some flavonoids, which share structural similarities with coumarins, are believed to exert their inhibitory effect through their ability to chelate copper, an essential cofactor for tyrosinase activity. nih.gov Kinetic studies on morin, a flavonoid, revealed a competitive and reversible inhibition of tyrosinase. nih.gov Furthermore, neorauflavane, a phenolic compound, has been identified as a highly potent competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase, with an IC50 value of 30 nM for monophenolase inhibition, making it 400 times more active than kojic acid. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound | Type | IC50 Value | Mechanism of Inhibition |

| 4,6,4'-Trihydroxyaurone | Aurone | 75% inhibition at 0.1 mM | - |

| Neorauflavane | Phenolic Compound | 30 nM (monophenolase) | Competitive |

| Morin | Flavonoid | - | Competitive, Reversible |

| Kojic Acid | Standard Inhibitor | - | - |

Anti-Inflammatory Activity Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com Coumarin derivatives have been investigated for their anti-inflammatory properties. nih.gov Studies on various substituted chromen-2-one compounds have shown promising in vitro anti-inflammatory activity. researchgate.net For instance, certain synthesized 3-(substituted) chromen-2-one compounds containing a methoxy (B1213986) (OCH3) group have demonstrated significant anti-oxidant and anti-inflammatory potential in various in vitro models. researchgate.net

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov In one study, novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov Compound 8 from this series was found to downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov Furthermore, this compound demonstrated in vivo anti-inflammatory activity in a mouse model of LPS-induced inflammation. nih.gov

Other research has focused on hybrid molecules with dual biological activities. Two synthesized compounds, referred to as A and B, exhibited both anti-inflammatory and anti-hyperuricemic functions. mdpi.com These compounds significantly reduced paw edema, pro-inflammatory cytokines, NO production, and myeloperoxidase activity in a carrageenan-induced paw edema model in mice. mdpi.com Notably, compound B was more effective at reducing paw edema than the standard anti-inflammatory drug diclofenac (B195802) at a 20 mg/kg dose. mdpi.com

Table 2: Anti-Inflammatory Activity of Selected Chromen-2-one Derivatives

| Compound | Model | Key Findings |

| 3-(Substituted) Chromen-2-one | In vitro | Possesses anti-oxidant and anti-inflammatory activity. researchgate.net |

| Compound 8 (2-phenyl-4H-chromen-4-one derivative) | In vitro (RAW264.7 cells) and In vivo (mice) | Downregulated NO, IL-6, and TNF-α; Inhibited TLR4/MAPK pathway. nih.gov |

| Compound B (Hybrid molecule) | In vivo (mice) | Reduced paw edema more effectively than diclofenac (20 mg/kg). mdpi.com |

Antiparasitic Activity (e.g., Leishmaniasis)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new and effective antileishmanial drugs is a global health priority due to the limitations of current treatments. nih.govnih.gov Nitroaromatic compounds have been explored as potential antileishmanial agents. nih.gov

In one study, the in vitro activity of seven synthetically accessible nitroaromatic compounds was evaluated against Leishmania amazonensis amastigotes. nih.gov Two of these compounds, designated as 6 and 7, demonstrated significant activity, with half-maximal effective concentrations (EC50) of 4.57 ± 0.08 μM and 9.19 ± 0.68 μM, respectively. nih.gov Both compounds also exhibited a high selectivity index (>50), indicating a favorable profile for targeting the parasite with minimal toxicity to host cells. nih.gov These compounds caused a drastic reduction in the number of parasites per cell and the ratio of infected cells at a concentration of 20 μM. nih.gov However, despite their promising in vitro results, these compounds did not show the desired efficacy in in vivo studies using a mouse model of cutaneous leishmaniasis. nih.gov

**Table 3: In Vitro Antileishmanial Activity of Nitroaromatic Compounds against *L. amazonensis***

| Compound | EC50 (μM) | Selectivity Index (SI) |

| Compound 6 | 4.57 ± 0.08 | >50 |

| Compound 7 | 9.19 ± 0.68 | >50 |

Neuroprotective and Anticonvulsant Activities

The coumarin scaffold is also recognized for its potential neuroprotective and anticonvulsant properties. nih.gov Research into N-phenylphthalimides, which share some structural features with coumarin derivatives, has provided insights into anticonvulsant activity. A series of 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides were synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazol (scPTZ) in mice. nih.gov

The most potent compounds against MES-induced seizures were 4-amino-N-phenylphthalimides with small, lipophilic groups at the 2 or 2 and 6 positions of the N-phenyl ring. nih.gov These compounds also showed some activity against scPTZ-induced seizures. nih.gov In contrast, the N-(3-amino-2-methylphenyl)phthalimide series showed no activity against scPTZ and no neurotoxicity up to a dose of 300 mg/kg. nih.gov Within this latter series, the anti-MES activity followed the order of 4-amino > H > 4-methyl substitution on the phthalimide (B116566) ring. nih.gov One compound, 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063), demonstrated good bioavailability when administered orally in mice. nih.gov

While these findings are for related phthalimide structures, they suggest that the 4-amino substitution pattern, which is present in 4-amino-3-nitro-2H-chromen-2-one, could be a key feature for anticonvulsant activity. Further investigation is needed to specifically determine the neuroprotective and anticonvulsant potential of 4-amino-3-nitro-2H-chromen-2-one and its direct derivatives.

Mechanistic Insights into Biological Actions

Molecular Target Identification and Validation

Research into the specific molecular targets of 4-amino-3-nitro-2H-chromen-2-one and its analogs has identified several enzymes as points of interaction. While direct targets of the parent compound are still under investigation, studies on its derivatives have provided significant insights.

Derivatives of 4-amino-3-nitrocoumarin have been synthesized to create fused heterocyclic systems, such as 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones. Preliminary biological evaluations of these compounds have demonstrated inhibitory activity against soybean lipoxygenase.

Furthermore, the broader coumarin (B35378) scaffold and its derivatives are known to interact with a range of enzymes. For instance, different series of 2-amino-4H-chromenes have been investigated as potential inhibitors of enzymes crucial for the survival of cancer cells and fungi, including topoisomerase IB and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Molecular docking studies on 4-aminocoumarin (B1268506) derivatives designed as fungicides have identified succinate (B1194679) dehydrogenase (SDH) as a key target. nih.gov In these studies, the coumarin moiety was shown to fit within the enzyme's active site, forming hydrogen bonds with key amino acid residues like TYR58. nih.gov Other coumarin-based hybrids, such as those linked to triazoles, have been found to be potent inhibitors of carbonic anhydrase isoforms that are involved in tumorigenesis.

Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer. nih.govnih.govwikipedia.org The coumarin scaffold has emerged as a significant modulator of this critical pathway. nih.govspringermedicine.comresearchgate.net

A comprehensive review of the literature indicates that a wide array of coumarin derivatives effectively suppress the PI3K/Akt/mTOR pathway across various cancer cell lines. nih.govspringermedicine.comresearchgate.net This inhibition is a key mechanism behind their observed anticancer effects. For example, specific coumarin-thiazolidine hybrids have been shown to potently inhibit PI3K-α and Akt-1 isoforms. nih.gov Western blot analysis of cells treated with these compounds confirmed a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), demonstrating a clear disruption of the signaling cascade at these nodes. nih.govmdpi.com The inhibition of this pathway by coumarin derivatives can lead to downstream effects such as cell cycle arrest and the induction of apoptosis. mdpi.com

While studies have not yet focused specifically on the effect of 4-amino-3-nitro-2H-chromen-2-one on this pathway, the extensive evidence for the broader class of coumarin derivatives strongly suggests that modulation of PI3K/Akt/mTOR signaling is a likely mechanism contributing to its biological activity. nih.govresearchgate.net

Interactions with Cellular Components (e.g., DNA, Enzymes, Receptors)

The biological effects of 4-amino-3-nitro-2H-chromen-2-one are also mediated by its direct interactions with fundamental cellular components, including nucleic acids and enzymes.

DNA Interaction: DNA is a primary target for many therapeutic compounds. nih.gov Studies involving the parent coumarin molecule and calf thymus DNA (Ct-DNA) have been conducted to elucidate the nature of their interaction. Using various biophysical methods, including UV-visible absorbance, fluorescence spectroscopy, and circular dichroism, it has been demonstrated that coumarin forms a complex with DNA. nih.gov Competitive binding assays and viscosity measurements suggest that the likely mode of interaction is minor groove binding. nih.gov This interaction can interfere with DNA replication and transcription, contributing to the compound's biological effects.

Enzyme Interaction: As detailed in section 5.1, derivatives of 4-amino-3-nitro-2H-chromen-2-one are known to inhibit several enzymes. These include:

Lipoxygenase: Chromeno[3,4-d]imidazol-4(3H)-ones, synthesized from 4-amino-3-nitrocoumarin, show inhibitory action against soybean lipoxygenase.

Succinate Dehydrogenase (SDH): 4-Aminocoumarin derivatives have been identified as inhibitors of this key respiratory enzyme in fungi. nih.gov

Topoisomerase I: 2-Amino-4H-chromene derivatives show potential as inhibitors of this enzyme, which is vital for resolving DNA topological stress during cell replication. nih.gov

Receptor Interaction: The interaction of coumarin derivatives with cellular receptors has also been reported. While not involving 4-amino-3-nitro-2H-chromen-2-one directly, studies on structurally related 3-nitro-2-(trifluoromethyl)-2H-chromenes have shown them to be antagonists of the P2Y6 receptor, a G-protein coupled receptor involved in various physiological processes. This indicates that the broader nitro-chromene scaffold has the potential to interact with and modulate cell surface receptor activity.

Structure-Activity Relationships (SAR) and Pharmacophore Mapping

The biological activity of the 4-amino-3-nitro-2H-chromen-2-one scaffold is highly dependent on its chemical structure. Structure-Activity Relationship (SAR) studies explore how different substituents and modifications to the core molecule influence its biological effects, providing a roadmap for designing more potent and selective compounds.

The amino (-NH₂) group at the C-4 position and the nitro (-NO₂) group at the C-3 position are defining features of the molecule and exert profound electronic effects that shape its reactivity and biological interactions.

Amino Group (-NH₂): The amino group is a strong electron-donating group. wikipedia.orgresearchgate.net Through a resonance effect, it increases the electron density of the coumarin ring system. This heightened nucleophilicity can enhance the molecule's ability to interact with biological targets. However, the high reactivity conferred by a primary amino group can sometimes be attenuated by acetylation to achieve more controlled interactions. wikipedia.org

Nitro Group (-NO₂): In contrast, the nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. researchgate.net It significantly reduces the electron density of the ring system, making the molecule a good Michael acceptor. This electronic feature is often critical for the covalent interaction with nucleophilic residues (e.g., cysteine) in the active sites of target enzymes. The opposing electronic natures of the amino and nitro groups create a unique "push-pull" system across the C3-C4 double bond, which is fundamental to the reactivity of this scaffold.

The 4-amino-3-nitrocoumarin scaffold serves as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The addition of rings like imidazole (B134444) or triazole at the 3,4-position can significantly enhance or modify the biological activity profile.

For example, the reaction of 4-amino-3-nitrocoumarin can yield chromeno[3,4-d]imidazol-4(3H)-ones, which have been identified as inhibitors of soybean lipoxygenase. Similarly, coumarin-triazole hybrids, synthesized from coumarin precursors, have demonstrated potent inhibitory activity against carbonic anhydrase IX, an enzyme implicated in tumorigenesis. The fusion of these heterocyclic moieties introduces new hydrogen bonding sites, alters the molecule's stereoelectronic properties, and can improve its binding affinity and selectivity for specific biological targets.

Modifications at various positions on the chromen-2-one core are critical in fine-tuning biological activity. SAR studies have highlighted the importance of specific substitutions.

| Position | Type of Substituent | Impact on Biological Activity | Example Compound Class |

| C-3 | Nitro Group | Essential electron-withdrawing feature for activity in many derivatives. nih.gov | 3-Nitro-2H-chromenes nih.gov |

| C-4 | Amino Group / Substituted Amino | The amino group is a key feature. Substitution on this amine (e.g., with alkyl or aryl groups) drastically alters activity. Specific substituents are required for potent antifungal (SDHI) activity. nih.gov | 4-Aminocoumarin Derivatives nih.gov |

| C-6 | Halogens (e.g., -Br) | Introduction of a bromine atom at C-6 has been shown to increase cytotoxic activity against cancer cell lines. | 6-Bromo-2-amino-4H-chromenes |

| C-7 | Hydroxy / Methoxy (B1213986) Groups | Substitutions at this position are common in naturally occurring coumarins and are often manipulated in synthetic derivatives to alter solubility and target interaction. | 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |

| C-8 | Halogens (e.g., -Cl) | Multi-halogenated derivatives, including those with a chloro group at C-8, have shown potent activity against multidrug-resistant bacteria. | 2-aryl-6-bromo-8-chloro-3-nitro-2H-chromene |

These examples underscore that while the 4-amino-3-nitro-2H-chromen-2-one core provides a foundational pharmacophore, its ultimate biological profile is the result of a complex interplay between all of its constituent parts.

Correlations between Molecular Structure and Observed Efficacy

The biological activity of coumarin derivatives, including 4-amino-3-nitro-2H-chromen-2-one, is intrinsically linked to their molecular architecture. The field of medicinal chemistry leverages these structure-activity relationships (SAR) to design and synthesize novel compounds with enhanced potency and selectivity. cu.edu.trnih.gov By systematically modifying the core coumarin scaffold, researchers can probe the structural requirements for a desired biological effect. The coumarin nucleus itself is a privileged pharmacophore, with a vast number of natural and synthetic derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

For 4-amino-3-nitro-2H-chromen-2-one, the substituents at the 3- and 4-positions are paramount in defining its biological profile. The interplay between the amino group at position 4 and the nitro group at position 3 creates a unique electronic and steric environment that dictates its interactions with biological macromolecules. nih.gov

The nitro group at position 3 is a strong electron-withdrawing group, which plays a multifaceted role. Its presence facilitates nucleophilic substitution reactions at the adjacent C4-position, making the scaffold synthetically versatile for creating a library of derivatives for biological screening. asianpubs.orgresearchgate.net Mechanistically, the nitro group may be directly involved in the compound's biological actions, potentially contributing to redox cycling and the generation of oxidative stress within microbial or cancer cells. Furthermore, the ability of the parent compound to interact with DNA and inhibit topoisomerases has been suggested as a crucial element of its anticancer activity, a function influenced by its specific substitution pattern.

The amino group at position 4 is a key site for derivatization to modulate biological efficacy. nih.gov Studies on related coumarin structures consistently show that modifications at this position can lead to significant changes in activity. For instance, creating derivatives by reacting 4-chloro-3-nitrocoumarin (B1585357) with various amines allows for the exploration of how different substituents at the C4-amino position affect the compound's properties. asianpubs.orgresearchgate.net

A preliminary SAR study on a series of amino/nitro-substituted 3-arylcoumarins revealed that antibacterial activity against Staphylococcus aureus is highly dependent on the substitution pattern on the coumarin scaffold. nih.gov This highlights the importance of the precise placement of functional groups for achieving desired therapeutic effects.

Detailed Research Findings

Research into related nitro-coumarin structures provides further insight into the structure-activity relationships governing their efficacy. A study on 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(substituted-phenyl)thiazol-2-ylamino)acetates (Series A) demonstrated how varying the substituent on the phenyl ring impacts antimicrobial activity.

| Compound | Substituent (R) | Activity (Inhibition Zone in mm at 100 µg/ml) |

|---|---|---|

| 3a | -H | 15 |

| 3e | -Cl | 14 |

| 3g | -NO2 | 13 |

The data indicates that for this particular series, compounds with hydrogen (3a), chloro (3e), and nitro (3g) substituents on the phenyl ring of the thiazole (B1198619) moiety displayed moderate antibacterial activity against S. aureus. jocpr.com

Similarly, the synthesis and evaluation of another series of coumarin derivatives (Series B), specifically 2-amino-4-aryl-4H-chromenes, underscored the importance of the group at the C4 position for biological activity. The antimicrobial potency of these compounds was found to be significantly influenced by the nature of the aryl group.

| Compound | Aryl Group (Ar) at C4 | S. aureus | E. coli | C. albicans |

|---|---|---|---|---|

| 4b | 4-ClC6H4 | 0.48 | 0.97 | 0.24 |

| 4c | 4-FC6H4 | 0.24 | 0.48 | 0.12 |

In this series, compounds featuring a 4-chlorophenyl (4b) or a 4-fluorophenyl (4c) group at the 4-position exhibited potent antimicrobial activity against a range of pathogens, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range. nih.gov These findings reinforce that the C4 position is a critical determinant for the structure-activity relationship of chromene-based compounds. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in investigating the electronic structure and reactivity of molecules. thaiscience.infonih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govwikipedia.org A smaller gap generally suggests higher reactivity and a greater propensity for electron transfer. nih.gov For instance, studies on related nitro-containing aromatic compounds have shown that the presence of a nitro group tends to lower the HOMO-LUMO gap, indicating increased reactivity. nih.gov

Calculations for 4-amino-3-nitro-2H-chromen-2-one provide specific values for its electronic properties. guidechem.com The ionization potential, which is the energy required to remove an electron from the HOMO, can be calculated to understand the molecule's electron-donating capability. materialsciencejournal.org Theoretical calculations using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to determine these parameters for similar compounds. materialsciencejournal.orgresearchgate.net

Table 1: Calculated Properties of 4-amino-3-nitro-2H-chromen-2-one

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₄ guidechem.com | Indicates the elemental composition of the molecule. |

| Molecular Weight | 206.15 g/mol guidechem.com | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 98.1 Ų guidechem.com | Predicts the transport properties of a drug, such as intestinal absorption. |

| Hydrogen Bond Acceptor Count | 5 guidechem.com | Relates to the molecule's ability to form hydrogen bonds, affecting solubility and binding. |

| Complexity | 345 guidechem.com | A measure of the intricacy of the molecular structure. |

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). sci-hub.stacs.org This method is instrumental in drug discovery for screening virtual compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov The process involves simulating the ligand-protein interaction and using a scoring function to evaluate the resulting conformations. nih.gov

Derivatives of 4-amino-3-nitro-2H-chromen-2-one have been the subject of docking studies to explore their potential as inhibitors of various enzymes. For example, related chromene derivatives have been docked against targets like carbonic anhydrase II and β-glucuronidase to assess their inhibitory potential. sci-hub.stacs.org Similarly, studies on N-methyl-3-nitro-4-(nitromethyl)-4H-chromene derivatives have used molecular docking to investigate their interactions with anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL. researchgate.net

Ligand-Protein Interaction Analysis

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the protein's active site. researchgate.net These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net Identifying these interactions helps to understand the mechanism of binding and provides a rationale for the observed biological activity. nih.gov

For instance, docking studies of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives with carbonic anhydrase II revealed specific interactions with amino acid residues such as Asn66 and Gln91. sci-hub.st In another study, docking of 4-amino-3-nitrobenzoic acid showed a strong propensity to bind to KDM4 proteins, with the amino group of the ligand forming hydrogen bonds with SER197 and HIS277 residues. researchgate.net This level of detail is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Binding Affinity Predictions

Binding affinity prediction quantifies the strength of the interaction between a ligand and its protein target. It is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (IC50). sci-hub.stacs.org Lower binding energy values typically indicate a more stable and favorable interaction. sci-hub.st